![molecular formula C15H9NS B327363 Phenanthro[3,4-d][1,3]thiazole](/img/structure/B327363.png)
Phenanthro[3,4-d][1,3]thiazole
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Overview
Description
Phenanthro[3,4-d][1,3]thiazole is a useful research compound. Its molecular formula is C15H9NS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Phenanthro[3,4-d][1,3]thiazole, and how are reaction conditions optimized?
- The synthesis of fused thiazole derivatives typically involves cyclization of precursors under reflux conditions. For example, triazole-thiazole hybrids are synthesized via refluxing substituted benzaldehyde with aminotriazole derivatives in ethanol, catalyzed by glacial acetic acid (65% yield) . For phenanthro-fused systems, cyclization of maleimide precursors or thiol-containing intermediates (e.g., 3-substituted-4-amino-5-mercapto-1,2,4-triazoles) with aromatic aldehydes is common. Solvent choice (e.g., DMSO or ethanol), reflux duration (4–18 hours), and acid/base catalysis significantly impact yields .
Q. How is the structural characterization of this compound performed to confirm purity and regiochemistry?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR can resolve aromatic proton splitting patterns in fused systems, while HRMS confirms molecular ion peaks (e.g., [M+H]⁺). Infrared (IR) spectroscopy identifies functional groups like C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹). Elemental analysis validates stoichiometry (e.g., C, H, N, S percentages) .
Advanced Research Questions
Q. What methodologies are employed to analyze the biological activity of this compound derivatives?
- In vitro assays include:
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Triazolo-thiazole derivatives show activity via apoptosis induction .
- Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli). Fluorinated or naphthyl-substituted analogs exhibit enhanced potency due to dipole interactions .
- Molecular docking : Computational studies (e.g., AutoDock Vina) predict binding affinities to targets like DNA topoisomerase II or kinase enzymes .
Q. How can reaction mechanisms for this compound synthesis be validated experimentally?
- Kinetic studies : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates.
- Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitrogen incorporation in the thiazole ring.
- DFT calculations : Simulate transition states to confirm regioselectivity in cyclization steps (e.g., preferential formation of the [3,4-d] isomer over [2,3-d]) .
Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in fused aromatic systems.
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing [3,4-d] from [4,3-d] isomers) .
- Control experiments : Synthesize analogs with known substituents to benchmark spectral patterns .
Q. How are this compound derivatives tailored for material science applications?
- Coordination chemistry : Introduce pyridyl or carboxylate substituents to enable metal-organic framework (MOF) formation. For example, thiazolo[5,4-d]thiazole ligands coordinate with Zn²⁺ or Cu²⁺, yielding luminescent materials .
- Optoelectronic tuning : Electron-withdrawing groups (e.g., nitro, chloro) enhance charge transport in conjugated polymers. Poly(thieno[3,4-d]thiazole)s exhibit tunable bandgaps for organic electronics .
Q. Methodological Tables
Table 1: Key Synthetic Parameters for Thiazole Derivatives
Table 2: Biological Activity of Analogous Compounds
Compound Class | Substituents | Activity (IC₅₀/ MIC) | Mechanism | Reference |
---|---|---|---|---|
Triazolo[3,4-b]thiazole | 4-Fluorophenyl | 8.2 µM (MCF-7) | Topoisomerase II inhibition | |
Thiadiazole | Naphthyloxymethyl | 12 µg/mL (S. aureus) | Membrane disruption |
Properties
Molecular Formula |
C15H9NS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
naphtho[2,1-g][1,3]benzothiazole |
InChI |
InChI=1S/C15H9NS/c1-2-4-12-10(3-1)5-6-11-7-8-13-15(14(11)12)17-9-16-13/h1-9H |
InChI Key |
DNOWRMPZHVXODS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)N=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)N=CS4 |
Origin of Product |
United States |
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